molecular formula C11H18O B8445604 Spiro[4.5]dec-1-en-2-yl-methanol

Spiro[4.5]dec-1-en-2-yl-methanol

Cat. No.: B8445604
M. Wt: 166.26 g/mol
InChI Key: MQKZMSGWYOZOMN-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-1-en-2-yl-methanol is a bicyclic compound featuring a spiro junction at the first carbon of a cyclohexene ring fused to a cyclopentane ring, with a methanol substituent at the second position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Spiro compounds are known for their conformational rigidity, which enhances binding specificity to biological targets . Notably, spiro[4.5] scaffolds are prevalent in natural products (e.g., β-vetivone) and synthetic inhibitors of enzymes like prolyl hydroxylases (PHDs) .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[4.5]dec-3-en-3-ylmethanol

InChI

InChI=1S/C11H18O/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h8,12H,1-7,9H2

InChI Key

MQKZMSGWYOZOMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents, ring heteroatoms, and stereochemistry, influencing their physicochemical profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring Features Boiling Point (°C) Melting Point (°C) Reference
Spiro[4.5]dec-1-en-2-yl-methanol C₁₁H₁₆O 164.24 Methanol at C2, cyclohexene ring N/A N/A Target Compound
{1-Oxaspiro[4.5]decan-2-yl}methanol C₁₀H₁₈O₂ 170.25 Oxygen in spiro ring, methanol at C2 N/A N/A
((1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol C₁₅H₂₄O 220.35 Methyl, propene groups, stereochemistry 327.5 ± 31.0 N/A
Spiro[4.5]dec-6-ene-2-methanol (CAS 1460-73-7) C₁₅H₂₆O 222.37 Tetramethyl groups, stereochemistry N/A N/A

Key Observations :

  • Alkyl substituents (e.g., methyl, propene) enhance hydrophobicity and molecular weight, as seen in CAS 149496-35-5 and 1460-73-7 .
Enzyme Inhibition

Spiro[4.5]decanone derivatives exhibit inhibitory activity against PHD2 and PHD3, with IC₅₀ values ranging from 0.219 μM to >25 μM (Table 1, ). Selectivity varies:

  • Compound 24 (spiro[4.5]decanone derivative): PHD2 IC₅₀ = 0.219 μM; minimal inhibition of FIH and KDM4A .

Table 2: Enzyme Inhibition and Antimicrobial Profiles

Compound Type Target Enzyme/Activity IC₅₀/Activity Level Reference
Spiro[4.5]decanones PHD2/PHD3 0.219–25 μM
1,2,4-Triazole-spiro[4.5]decenes Antimicrobial (unspecified) Active at 5–10 μg/mL
β-Vetivone (natural spiro[4.5]) Phytoalexin/stress metabolite N/A

Key Observations :

  • triazole groups) can modulate activity .
  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., sulfonyl, triazole) .

Preparation Methods

Base-Mediated Spiroannulation

The Royal Society of Chemistry’s protocol for exocyclic alkene synthesis provides a foundational approach for constructing the spiro[4.5]decene core. In this method, methylenecycloheptane derivatives are synthesized via dehydrohalogenation of halogenated cycloalkanes using strong bases like potassium tert-butoxide. For example, methylenecyclooctane (1d) is isolated in 53% yield after flash chromatography, demonstrating the method’s applicability to medium-sized rings.

To adapt this for Spiro[4.5]dec-1-en-2-yl-methanol, a cyclohexane ring bearing a hydroxymethyl substituent could serve as the starting material. Quenching the reaction with saturated NH4_4Cl and extracting with diethyl ether minimizes side reactions, while chromatography with pentane or dichloromethane-methanol mixtures isolates the product. However, the low yield (15%) observed for 1-methyl-4-methylenecyclohexane (1h) suggests steric hindrance from substituents necessitates optimized base stoichiometry.

Functionalization of Preformed Spirocyclic Frameworks

Hydroxymethyl Group Installation via Aldol Condensation

The ACS Omega study highlights the Petasis reaction for introducing substituents to spirocyclic amines. By reacting a spirocyclic ketone (e.g., 2b–2d) with allylboronates and amines, hydroxymethyl groups can be installed via a three-component coupling. For this compound, this would involve:

  • Generating a spirocyclic ketone through oxidative cleavage of the alkene moiety.

  • Performing a Petasis reaction with formaldehyde and benzylamine to form the hydroxymethylated product.

  • Hydrogenolytic removal of the benzyl protecting group.

This method achieves yields exceeding 75% for analogous pyrrolidines, though steric effects in the spiro[4.5] system may necessitate higher temperatures or prolonged reaction times.

Reductive Amination Followed by Oxidation

An alternative route involves reductive amination of a spirocyclic aldehyde with methylamine, followed by oxidation of the resultant amine to the alcohol. The ACS Omega protocol uses NaBH4_4 for reduction and MnO2_2 for oxidation, though CrO3_3 or Swern conditions may offer better selectivity for secondary alcohols.

One-Pot Tandem Methodologies

Ring-Closing Metathesis/Oxidation Sequences

A tandem approach combining Grubbs’ catalyst-mediated ring-closing metathesis (RCM) and in situ oxidation streamlines the synthesis. For example:

  • RCM of diethyl diallylmalonate using Grubbs II catalyst forms the spiro[4.5]decene core.

  • Hydrolysis of the ester groups to carboxylic acids.

  • Reduction with LiAlH4_4 yields the primary alcohol.

This method avoids intermediate purification but requires stringent control over reaction conditions to prevent over-reduction.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Purification Technique
Base-mediated cyclizationHalogenated cycloalkaneDehydrohalogenation, chromatography15–90Flash chromatography (pentane)
Petasis reactionSpirocyclic ketoneThree-component coupling, hydrogenolysis75–90Silica gel (DCM/MeOH/NH4_4OH)
Tandem RCM/oxidationDiallylmalonateMetathesis, hydrolysis, reduction60–75Distillation, recrystallization

The base-mediated route offers simplicity but variable yields, while the Petasis reaction provides higher consistency at the cost of additional protection/deprotection steps.

Mechanistic Considerations and Side Reactions

Steric Effects in Spiroannulation

The spiro[4.5] system’s bridgehead carbon creates significant steric hindrance, leading to competing E2 elimination or Wagner-Meerwein rearrangements. For instance, the 15% yield of 1h underscores the challenge of installing substituents near the spiro center. Using bulky bases like LDA or coordinating solvents (THF) mitigates this by stabilizing transition states.

Diastereoselectivity in Hydroxymethylation

Asymmetric induction during hydroxymethyl group installation remains problematic. The ACS Omega study reports diastereomeric ratios (d.r.) of 2.1:1 to 5:1 for analogous compounds, suggesting chiral auxiliaries or enzymatic resolution may be required for enantiopure products.

Scale-Up Challenges and Industrial Adaptations

Solvent and Reagent Selection

Large-scale syntheses favor environmentally benign solvents like 2-MeTHF over diethyl ether. The ACS Omega protocol substitutes allylmagnesium bromide with cheaper allylmagnesium chloride without yield loss, highlighting the importance of reagent availability.

Continuous Flow Processing

Implementing flow chemistry for exocyclic alkene synthesis reduces reaction times from hours to minutes. A tubular reactor with inline quenching and extraction modules could enhance the throughput of the base-mediated method .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Spiro[4.5]dec-1-en-2-yl-methanol, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves cyclization reactions or spiroannulation strategies. Key steps include controlling steric hindrance and stereochemistry using catalysts like Lewis acids (e.g., BF₃·OEt₂). Reaction temperature (e.g., -78°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for stabilization) are critical for yield optimization .
  • Validation : Intermediate characterization via NMR and mass spectrometry ensures correct regiochemistry before proceeding to final steps .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

GC/MS : Identifies molecular ion peaks and fragmentation patterns, with comparisons to databases like NIST for natural derivatives .

X-ray crystallography : Resolves absolute stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, requiring high-resolution data (≤1.0 Å) and proper space group assignment (e.g., monoclinic P21/n) .

NMR : ¹H and ¹³C spectra verify substituent positions, with DEPT-135 distinguishing CH₂ and CH₃ groups .

Q. What natural sources contain Spiro[4.5]decane derivatives, and how are they isolated?

  • Sources : Found in plant essential oils (e.g., agarospirane from Aquilaria species) and fungal metabolites .
  • Isolation : Steam distillation or Soxhlet extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients) isolates spiro compounds. Purity is confirmed via TLC and HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate Spiro[4.5]decane derivatives as prolyl hydroxylase (PHD) inhibitors?

  • SAR Design :

Core modifications : Introduce substituents at positions 6 and 10 to assess steric effects on PHD2 binding.

Enzymatic assays : Measure IC₅₀ values using HIF-1α hydroxylation assays under hypoxia.

Crystallography : Co-crystallize derivatives with PHD2 (PDB: 3HQR) to map interactions with the 2OG-binding site .

  • Data Interpretation : Correlate logP values with cellular permeability using Caco-2 models to balance potency and bioavailability .

Q. What challenges arise in resolving stereochemistry during X-ray analysis of this compound, and how are they addressed?

  • Challenges :

  • Twinned crystals : Common in spiro systems due to conformational flexibility.
  • Low electron density : Hydroxyl and methyl groups may obscure key positions.
    • Solutions :

Data collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) and multi-scan absorption correction (e.g., SCALE3 in SHELXL) .

Refinement : Apply restraints for bond lengths/angles and validate with R-factor convergence (<5% Δ) .

Q. How do computational methods enhance the study of this compound’s interactions with target enzymes?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite docks the compound into PHD2’s active site (grid size: 25 ų).
  • Scoring : Prioritize poses with hydrogen bonds to Arg383 and hydrophobic contacts to Leu326 .
    • MD Simulations :
  • Parameters : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and free energy (MM/PBSA) .

Q. How can contradictory synthesis yields in Spiro[4.5]decane derivatives be resolved experimentally?

  • Troubleshooting :

Reaction monitoring : Use in-situ IR to detect intermediate formation (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .

Reproducibility : Standardize solvent drying (molecular sieves) and catalyst activation (e.g., flame-dried glassware under argon) .

  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) via ANOVA .

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